molecular formula C10H12BrN3O2 B2660169 5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid CAS No. 914208-41-6

5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B2660169
CAS No.: 914208-41-6
M. Wt: 286.129
InChI Key: GBKQAJFNTITKMD-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid is a chemical reagent designed for research and development applications. It is a brominated pyrimidine derivative incorporating a piperidine ring and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry. Pyrimidine-based compounds are privileged scaffolds in drug discovery due to their ability to interact with a wide range of biological targets . The bromine atom at the 5-position of the pyrimidine ring serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a powerful tool for creating chemical diversity in research compounds . The carboxylic acid group allows for further derivatization, particularly through the formation of amide bonds, which is a critical linkage in the design of many bioactive molecules . This compound is part of a class of molecules investigated for their potential in various therapeutic areas. Research into similar structures has shown promise in the development of inhibitors for kinases like AKT, which is a target in oncology research . Furthermore, pyrimidine-carboxamide derivatives have been explored for the treatment of metabolic diseases . Handling Precautions: This chemical is for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

5-bromo-2-piperidin-1-ylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2/c11-7-6-12-10(13-8(7)9(15)16)14-4-2-1-3-5-14/h6H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKQAJFNTITKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C(=N2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid typically involves the reaction of piperidine with 5-bromo-2-hydroxypyrimidine under specific conditions. The reaction is carried out in the presence of a base, such as cesium carbonate, and a palladium catalyst to facilitate the coupling reaction . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The purification of the product is achieved through crystallization or chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, in substitution reactions, the major products are the substituted derivatives of the original compound. In coupling reactions, the major products are biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to the desired biological effect. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution pattern at the pyrimidine ring’s 2-position significantly influences electronic properties, solubility, and reactivity. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Characteristics
5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid Piperidin-1-yl C10H13BrN3O2 ~287 (calculated) Not reported Moderate polarity; likely soluble in DMSO/DMF
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid Methylthio C6H5BrN2O2S 249.08 177 Soluble in polar solvents (e.g., methanol, chloroform)
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid Dimethylamino C7H7BrN3O2 245.06 (calculated) Not reported Moderate polarity; enhanced basicity due to amine group
5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid Methylsulfonyl C6H5BrN2O4S 281.08 (calculated) Not reported High polarity; soluble in aqueous buffers

Key Observations:

  • Piperidin-1-yl vs. The methylthio analog has a lower molecular weight and higher crystallinity (mp 177°C) .
  • Electronic Effects: The methylsulfonyl group (strong electron-withdrawing) enhances acidity of the carboxylic acid, whereas piperidin-1-yl (electron-donating) may reduce it, affecting ionization and solubility .

Crystallographic and Stability Data

  • Sulfonamide Derivative (): Crystal structure analysis reveals planar pyrimidine rings and hydrogen-bonded networks. The piperidin-1-yl group’s bulk may alter packing efficiency compared to smaller substituents.
  • Stability: Piperidine-containing compounds generally require storage under inert conditions to prevent oxidation .

Biological Activity

5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid (CAS No. 914208-41-6) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of a pyrimidine ring, a piperidine group at the 2-position, and a carboxylic acid group at the 4-position. Its molecular formula is C10H12BrN3O2C_{10}H_{12}BrN_3O_2 with a molecular weight of approximately 286.13 g/mol.

Biological Activities

The compound has shown promising biological activities in various studies, particularly in the fields of cancer therapy and neurological disorders. Key findings include:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231. The compound's IC50 values ranged from 0.87 to 12.91 μM, indicating strong growth inhibition compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) which had an IC50 of 17.02 μM .
  • Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspase pathways. In treated MCF-7 cells, levels of caspase 9 increased significantly, suggesting that the compound triggers programmed cell death .

Synthesis

The synthesis of this compound typically involves:

  • Bromination : Bromination of pyrimidine derivatives.
  • Piperidine Substitution : Reaction with piperidine to introduce the piperidine moiety.
  • Carboxylation : Introduction of the carboxylic acid group through appropriate synthetic routes.

Study on Anticancer Properties

A study published in MDPI highlighted the compound's efficacy against breast cancer cell lines. The results indicated that it not only inhibited cell proliferation but also enhanced apoptotic markers significantly compared to control groups .

Cell LineIC50 (μM)Comparison with 5-FU (μM)
MCF-70.8717.02
MDA-MB-2311.7511.73

Pharmacokinetic Profile

The pharmacokinetic properties of the compound were evaluated in vivo, showing an oral bioavailability of approximately 31.8% after administration at a dose of 10 mg/kg . This indicates potential for effective oral dosing in therapeutic applications.

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and metabolism.

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